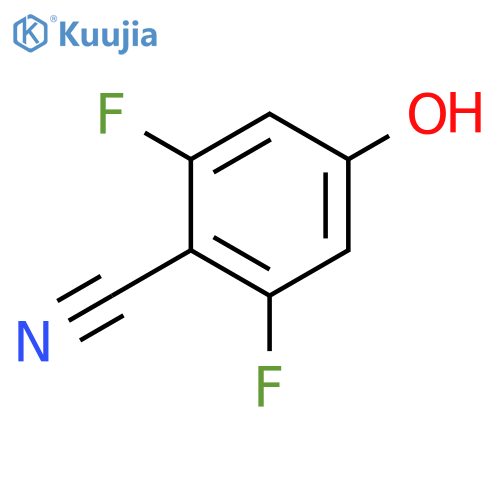Cas no 123843-57-2 (2,6-Difluoro-4-hydroxybenzonitrile)

123843-57-2 structure
商品名:2,6-Difluoro-4-hydroxybenzonitrile
2,6-Difluoro-4-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3,5-difluoro-4-cyanophenol
- 2,4-Difluorothiophenol
- 2,6-Difluoro-4-hydro
- 2,6-Difluoro-4-hydroxy
- 3.5-Difluoro-4-cyanophenol
- 4-Cyano-3,5-Difluorophenol
- 4-hydroxy-2,6-difluorobenzonitrile
- Benzonitrile, 2,6-difluoro-4-hydroxy-
- 2,6-two fluoro -4-hydroxybenzonitrile
- Benzonitrile, 2,6-difluoro-4-hydroxy- (9CI)
- 4-Cyano-3,5-difluorophenol ,99%
- 2,6-Difluoro-4-hydroxybenzonitrile 98%
- 2,6-Difluoro-4-hydroxy-benzonitrile
- AM61301
- CS-W003007
- EN300-1615116
- AKOS005063555
- 2,6-Difluoro-4-hydroxy benzonitrile
- A20972
- 2,6-difluoro-4-hydroxybenzo-nitrile
- INDAZOL-2-YL-ACETICACID
- FT-0602461
- DTXSID00381124
- DS-12290
- SY002811
- AB13335
- 123843-57-2
- SCHEMBL81244
- 4-Cyano-3,5-Difluorophenol/3,5-Difluoro-4-Cyanophenol;Benzonitrile, 2,6-difluoro-4-hydroxy- (9CI)
- AC-2754
- D3424
- KEIYYIGMDPTAPL-UHFFFAOYSA-N
- MFCD03094499
- DB-023713
- DTXCID30332149
-
- MDL: MFCD03094499
- インチ: 1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
- InChIKey: KEIYYIGMDPTAPL-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1F)C#N)F)O
計算された属性
- せいみつぶんしりょう: 155.01800
- どういたいしつりょう: 155.018
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- 互変異性体の数: 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 44A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.4740
- ゆうかいてん: 125.0 to 129.0 deg-C
- ふってん: 210.2℃ at 760 mmHg
- フラッシュポイント: 88.9℃
- 屈折率: 1.53
- PSA: 44.02000
- LogP: 1.54208
- ようかいせい: 未確定
2,6-Difluoro-4-hydroxybenzonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3439
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- 危険レベル:6.1
- 包装グループ:III
2,6-Difluoro-4-hydroxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Difluoro-4-hydroxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A358241-1g |
2,6-Difluoro-4-hydroxybenzonitrile |
123843-57-2 | 98% | 1g |
$6.0 | 2025-02-25 | |
| Ambeed | A358241-10g |
2,6-Difluoro-4-hydroxybenzonitrile |
123843-57-2 | 98% | 10g |
$36.0 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1127794-5g |
2,6-Difluoro-4-hydroxy-benzonitrile |
123843-57-2 | 95% | 5g |
$155 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018730-5g |
4-Cyano-3,5-difluorophenol |
123843-57-2 | 98% | 5g |
¥93.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6769-10G |
2,6-difluoro-4-hydroxybenzonitrile |
123843-57-2 | 95% | 10g |
¥ 462.00 | 2023-03-16 | |
| abcr | AB222480-5g |
4-Cyano-3,5-difluorophenol, 97%; . |
123843-57-2 | 97% | 5g |
€88.20 | 2023-09-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6769-5G |
2,6-difluoro-4-hydroxybenzonitrile |
123843-57-2 | 95% | 5g |
¥ 277.00 | 2023-03-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806443-5g |
2,6-Difluoro-4-hydroxybenzonitrile |
123843-57-2 | 97% | 5g |
¥152.00 | 2022-09-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018730-10g |
4-Cyano-3,5-difluorophenol |
123843-57-2 | 98% | 10g |
¥177.00 | 2024-08-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012177-5g |
2,6-Difluoro-4-hydroxybenzonitrile |
123843-57-2 | 97% | 5g |
¥95 | 2024-05-26 |
2,6-Difluoro-4-hydroxybenzonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:123843-57-2)2,6-Difluoro-4-hydroxybenzonitrile
注文番号:A20972
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:01
価格 ($):436.0
2,6-Difluoro-4-hydroxybenzonitrile 関連文献
-
Yuqian Sui,Yexin Du,Huayuan Hu,Jieshu Qian,Xuan Zhang J. Mater. Chem. A 2019 7 19820
123843-57-2 (2,6-Difluoro-4-hydroxybenzonitrile) 関連製品
- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)
- 104798-53-0(2-Fluoro-5-hydroxybenzonitrile)
- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:123843-57-2)2,6-二氟-4-羟基苯腈

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:123843-57-2)2,6-Difluoro-4-hydroxybenzonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




